molecular formula C12H16O5 B12628537 Diethyl 4-oxocyclohex-2-ene-1,2-dicarboxylate CAS No. 920515-46-4

Diethyl 4-oxocyclohex-2-ene-1,2-dicarboxylate

Cat. No.: B12628537
CAS No.: 920515-46-4
M. Wt: 240.25 g/mol
InChI Key: UHJQECXDHRKHMX-UHFFFAOYSA-N
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Description

Diethyl 4-oxocyclohex-2-ene-1,2-dicarboxylate is an organic compound with the molecular formula C12H16O5. It is a derivative of cyclohexene and contains two ester groups and a ketone group. This compound is used in various organic synthesis processes and has applications in the production of natural products, pharmaceuticals, and other chemical intermediates .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl 4-oxocyclohex-2-ene-1,2-dicarboxylate typically involves the reaction of tetrahydrophthalic anhydride with ethanol in the presence of a catalyst such as concentrated sulfuric acid. The reaction mixture is heated to reflux, and the ethanol is distilled off to obtain the desired product .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques helps in achieving efficient production .

Chemical Reactions Analysis

Types of Reactions

Diethyl 4-oxocyclohex-2-ene-1,2-dicarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Diethyl 4-oxocyclohex-2-ene-1,2-dicarboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of diethyl 4-oxocyclohex-2-ene-1,2-dicarboxylate involves its interaction with various molecular targets and pathways. The compound can act as a substrate for enzymes involved in ester hydrolysis and oxidation-reduction reactions. The presence of the ketone and ester groups allows it to participate in a wide range of chemical transformations, making it a versatile reagent in organic synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Diethyl 4-oxocyclohex-2-ene-1,2-dicarboxylate is unique due to the presence of two ester groups and a ketone group, which allows it to undergo a variety of chemical reactions. Its versatility in organic synthesis and its applications in the production of natural products and pharmaceuticals make it a valuable compound in scientific research .

Properties

CAS No.

920515-46-4

Molecular Formula

C12H16O5

Molecular Weight

240.25 g/mol

IUPAC Name

diethyl 4-oxocyclohex-2-ene-1,2-dicarboxylate

InChI

InChI=1S/C12H16O5/c1-3-16-11(14)9-6-5-8(13)7-10(9)12(15)17-4-2/h7,9H,3-6H2,1-2H3

InChI Key

UHJQECXDHRKHMX-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1CCC(=O)C=C1C(=O)OCC

Origin of Product

United States

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